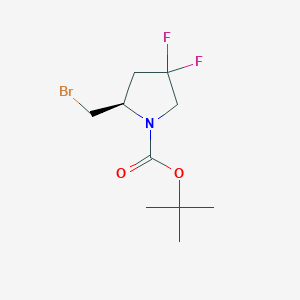
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is a compound that features a unique combination of an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another approach is the intramolecular cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, scalability, and efficiency. For example, the use of manganese dioxide as a heterogeneous reagent in flow processes can facilitate the oxidative aromatization of oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxazole derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the oxetane and pyrazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted oxetane and pyrazole derivatives.
Scientific Research Applications
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: A compound with a similar oxetane ring structure.
5-(3-Fluorophenyl)ethynyl-N-(3-methyloxetan-3-yl)picolinamide: A compound with both oxetane and pyrazole rings.
Uniqueness
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is unique due to its specific combination of oxetane and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(3-methyloxetan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-7(3-11-4-7)5-2-6(8)10-9-5/h2H,3-4H2,1H3,(H3,8,9,10) |
InChI Key |
LGMUDWOSMYGVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


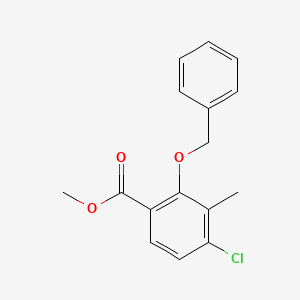
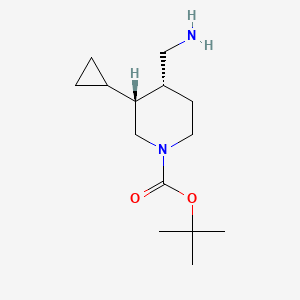

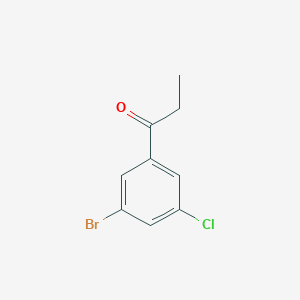
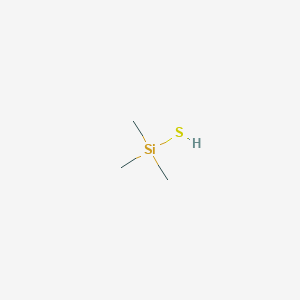

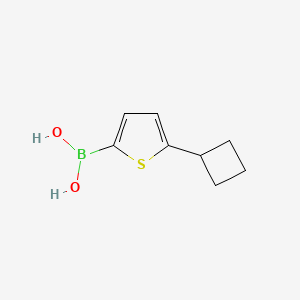
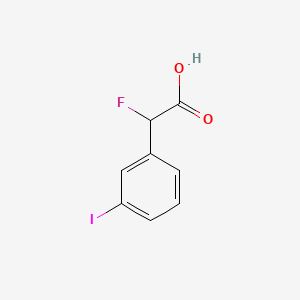
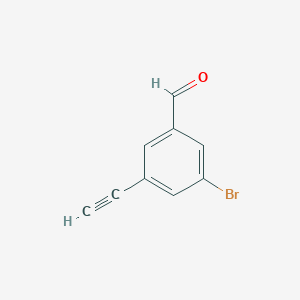
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
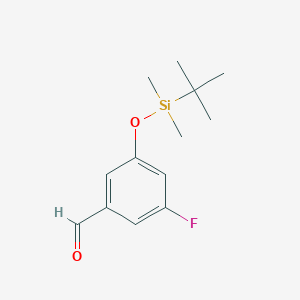
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
